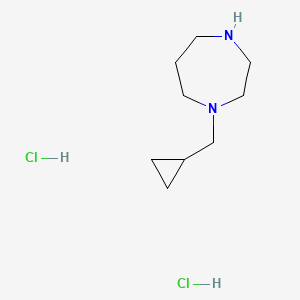

1-(Chloroacetyl)-4-cyclobutylpiperazine

Overview

Description

“Chloroacetyl chloride” is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . “Piperazine” is a six-membered ring containing two nitrogen atoms, and derivatives of piperazine are found in many classes of pharmaceuticals .

Synthesis Analysis

The synthesis of compounds similar to “1-(Chloroacetyl)-4-cyclobutylpiperazine” often involves reactions with chloroacetyl chloride. For example, chloroacetyl chloride has been used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of “chloroacetyl chloride”, a component of the compound you mentioned, is available in various databases .

Chemical Reactions Analysis

Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .

Physical And Chemical Properties Analysis

Chloroacetyl chloride has a vapor density of 3.9 (vs air), a refractive index n20/D of 1.453 (lit.), a boiling point of 105-106 °C (lit.), a melting point of -22 °C (lit.), and a density of 1.418 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural and Conformational Studies

The structure and conformation of chloroacetyl derivatives have been extensively studied. For example, the crystal structure of cis-benzoyl-2-chloracetyl-4,5-hexamethylenepyrazolidine was determined, highlighting the importance of structural analysis in understanding molecular interactions and stability (Kapor et al., 1996).

Spectroscopy and Computational Chemistry

Spectroscopic techniques, alongside computational chemistry, play a crucial role in characterizing chemical compounds. DFT, FT-Raman, and FT-IR investigations of 1-cyclobutylpiperazine demonstrated the influence of solvents on vibrational frequencies, providing a foundation for understanding the physical and chemical properties of similar compounds (Bağlayan et al., 2012).

Synthesis and Chemical Reactions

Synthetic routes to chloroacetyl and cyclobutylpiperazine derivatives are diverse. Studies have developed methods for synthesizing beta-lactams with quaternary centers, demonstrating the utility of chloroacetyl derivatives in creating complex molecular structures (Gerona-Navarro et al., 2001). Additionally, reactions involving chloroacetyl chloride have been explored for the synthesis of antimicrobial agents, revealing the potential pharmaceutical applications of these compounds (Uno et al., 1989).

Potential Pharmaceutical Applications

Research into chloroacetyl and cyclobutylpiperazine derivatives suggests their relevance in developing new pharmaceuticals. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their antimicrobial and cytotoxic activities showcase the therapeutic potential of these chemical frameworks (Noolvi et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

There is a need for the search of efficient, less toxic and structurally new molecules for treatment of diseases due to the increased incidences of drug resistance caused by extensive use of antibiotics and immunosuppressive drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

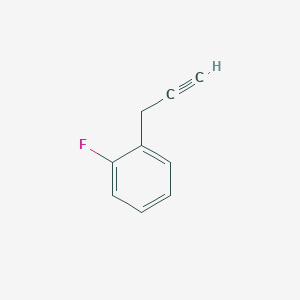

2-chloro-1-(4-cyclobutylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZFJXIJFVSHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)